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Introduction

S107 hydrochloride is a novel small molecule belonging to the 1,4-benzothiazepine class of

compounds, recognized for its specific stabilizing effect on the ryanodine receptor 2 (RyR2).[1]

[2][3] RyR2 channels are critical intracellular calcium release channels located on the

sarcoplasmic reticulum (SR) of cardiomyocytes and neurons, playing a pivotal role in

excitation-contraction coupling and neuronal signaling. Dysregulation of RyR2, often

characterized by a diastolic "calcium leak," is implicated in the pathophysiology of various

cardiovascular and neurological disorders, including catecholaminergic polymorphic ventricular

tachycardia (CPVT), heart failure, and Alzheimer's disease.[4][5] S107 acts as a "Rycal"

(ryanodine receptor stabilizer) by enhancing the binding of the regulatory protein calstabin2

(also known as FKBP12.6) to the RyR2 channel, thereby preventing this pathological calcium

leakage.[2][5][6] This technical guide provides a comprehensive overview of the

pharmacological profile of S107 hydrochloride, detailing its mechanism of action, quantitative

pharmacological data, and key experimental methodologies.
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Property Value Reference

Chemical Name

2,3,4,5-Tetrahydro-7-methoxy-

4-methyl-1,4-benzothiazepine

hydrochloride

[3]

CAS Number 1357476-46-0 [3]

Molecular Formula C11H15NOS · HCl N/A

Molecular Weight 245.77 g/mol [3]

Appearance Solid [1]

Purity >98% (HPLC) [1]

Solubility DMSO: 24 mg/mL (97.65 mM) [2]

Mechanism of Action
The primary mechanism of action of S107 hydrochloride involves the stabilization of the closed

state of the RyR2 channel. This is achieved by enhancing the binding affinity of calstabin2 to

RyR2.[2][5] Under pathological conditions, such as PKA-mediated hyperphosphorylation or

mutations in the RyR2 gene, calstabin2 can dissociate from the RyR2 complex. This

dissociation leads to an unstable, "leaky" channel that allows for inappropriate diastolic calcium

release from the sarcoplasmic reticulum. S107 effectively counteracts this by promoting the re-

association of calstabin2 with RyR2, thus restoring normal channel function and preventing the

detrimental calcium leak.[5][6]
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Figure 1: Signaling pathway of S107 hydrochloride in stabilizing RyR2 channels.
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Quantitative Pharmacological Data
While specific Ki and IC50 values for S107 hydrochloride are not consistently reported across

publicly available literature in a standardized format, its biological activity has been

characterized at various concentrations. The compound is reported to enhance calstabin2

binding to RyR2 at low nanomolar concentrations.[6] In cellular assays, pre-incubation with 10

µM S107 significantly decreases the percentage of CPVT-hiPSC-CMs presenting delayed

afterdepolarizations (DADs) to 25%.[6] Further dose-response studies are required to establish

a more precise quantitative profile.

Parameter Value Cell/Tissue Model Reference

Effective

Concentration
Low nanomolar RyR2 binding assays [6]

DADs Inhibition
10 µM (reduces DADs

to 25%)
CPVT-hiPSC-CMs [6]

In vivo dosage (mice) 20 mg/kg/day
RyR2-S2808D +/+

mice
[7]

Selectivity
S107 exhibits a high degree of selectivity for the RyR2 channel. Screening against a panel of

over 400 receptors, enzymes, and other ion channels showed no significant interaction at

concentrations up to 10 µM.[1] This includes a lack of effect on other cardiac ion channels such

as voltage-gated Na+, K+, and Ca2+ channels at these concentrations, highlighting its specific

mechanism of action.[1]

Experimental Protocols
Co-Immunoprecipitation of RyR2 and Calstabin2
This protocol is designed to assess the effect of S107 on the interaction between RyR2 and

calstabin2 in cellular or tissue lysates.

Methodology:
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Cell/Tissue Lysis: Homogenize cells or tissue samples in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific

binding.

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RyR2 antibody overnight at

4°C.

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture

and incubate for 2-4 hours at 4°C to capture the immune complexes.

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to

remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF

membrane, and probe with antibodies against RyR2 and calstabin2 to detect the co-

immunoprecipitated proteins.

Measurement of Sarcoplasmic Reticulum Calcium Leak
This protocol describes a method to quantify the diastolic calcium leak from the sarcoplasmic

reticulum in isolated cardiomyocytes.

Methodology:

Cardiomyocyte Isolation: Isolate ventricular myocytes from animal hearts (e.g., mouse, rat)

by enzymatic digestion.

Fluorescent Dye Loading: Load the isolated cardiomyocytes with a calcium-sensitive

fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.

Perfusion and Stimulation: Place the dye-loaded cells in a perfusion chamber on an inverted

microscope and perfuse with a physiological salt solution. Electrically stimulate the cells to

elicit calcium transients.
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Calcium Leak Measurement: After a period of steady-state stimulation, stop the electrical

pacing. The subsequent rise in diastolic calcium concentration, often measured as an

increase in spontaneous calcium sparks or waves, reflects the SR calcium leak.

Drug Application: Perfuse the cells with a solution containing S107 hydrochloride at the

desired concentration and repeat the calcium leak measurement to assess its inhibitory

effect.
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Figure 2: Experimental workflow for evaluating the efficacy of S107 hydrochloride.

Preclinical and Clinical Development
Preclinical studies in animal models of CPVT have demonstrated that S107 can prevent stress-

induced ventricular arrhythmias.[6] In a mouse model of Duchenne muscular dystrophy, S107
has been shown to improve muscle function and increase exercise performance. While S107
itself has been primarily a research compound, the principle of RyR2 stabilization has prompted

the development of other compounds. For instance, a structurally related compound, CIN-107

(baxdrostat), is in clinical trials for uncontrolled hypertension. However, it is important to note

that the clinical development of compounds directly targeting RyR2 stabilization for arrhythmias

is an ongoing area of research.

Conclusion
S107 hydrochloride is a highly selective and potent stabilizer of the ryanodine receptor 2. Its

mechanism of action, centered on enhancing the binding of calstabin2 to RyR2, effectively

mitigates the pathological sarcoplasmic reticulum calcium leak associated with various cardiac

and neurological diseases. The preclinical data strongly support its therapeutic potential.

Further clinical investigation of RyR2 stabilizers based on the pharmacological profile of S107
is warranted to translate these promising findings into novel therapies for patients with

conditions driven by RyR2 dysfunction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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